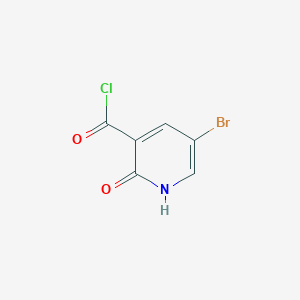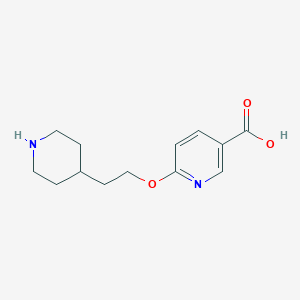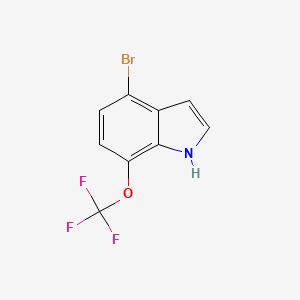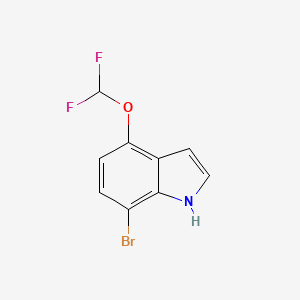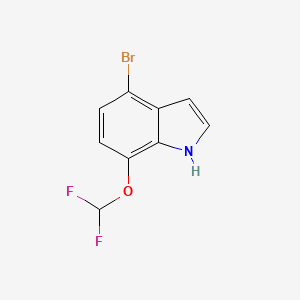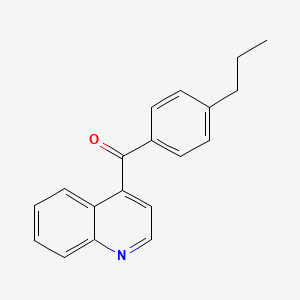![molecular formula C27H25ClN4O2S B1407624 1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1417568-04-7](/img/structure/B1407624.png)
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Overview
Description
The compound “1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a phenyl group and a methoxy group attached to the oxadiazole ring .Scientific Research Applications
Anticancer Activity
Beta-carboline derivatives, including compounds similar to the specified chemical, have demonstrated significant potential as anticancer agents. In a study, certain beta-carboline derivatives showed potent anticancer activity against various human cancer cell lines, especially ovarian cells. These compounds exhibit growth inhibition effects and are promising candidates for cancer treatment due to their selectivity and effectiveness at nanomolar concentration ranges (Formagio et al., 2008).
Antibacterial Activity
Research has shown that derivatives of 1,3,4-oxadiazole, a component of the specified chemical, possess significant antibacterial properties. For instance, some compounds exhibited remarkable activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Additionally, other related compounds demonstrated broad-spectrum antibacterial effectiveness, particularly against gram-positive bacteria (Saify et al., 2005).
Antioxidant Properties
6-Methoxytetrahydro-β-carboline derivatives, related to the queried compound, were found to possess moderate antioxidant properties. These derivatives were prepared via the Maillard reaction and exhibited notable efficacy in DPPH, ABTS, and FRAP assays, indicating their potential as antioxidants (Goh et al., 2015).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including elements similar to the queried compound, have shown promising nematocidal activities. Certain compounds significantly reduced the viability of nematodes, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Antitumor and Cytotoxic Evaluation
Compounds containing 1,3,4-oxadiazole moieties have been studied for their antitumor activities. These compounds, including beta-carbolines and their derivatives, displayed a range of cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment (Redda & Gangapuram, 2007).
properties
IUPAC Name |
2-[[2-methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl]methylsulfanyl]-5-phenyl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S.ClH/c1-32-23-12-11-18(24-25-21(13-14-28-24)20-9-5-6-10-22(20)29-25)15-19(23)16-34-27-31-30-26(33-27)17-7-3-2-4-8-17;/h2-12,15,24,28-29H,13-14,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCKNLXIOUNUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CSC5=NN=C(O5)C6=CC=CC=C6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



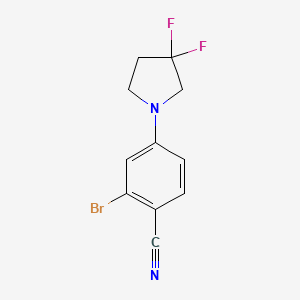
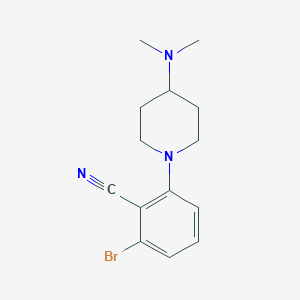
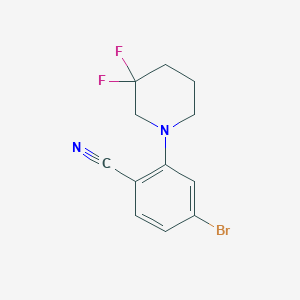
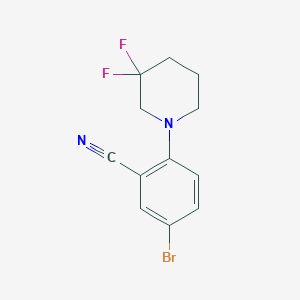
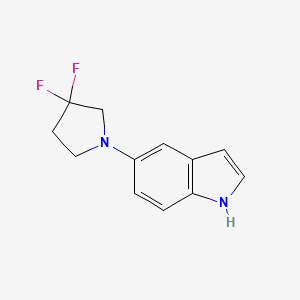
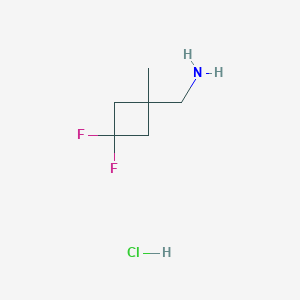
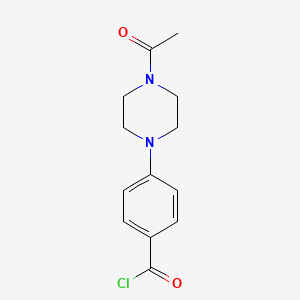
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)
